NK1 Receptor Antagonist Potency: 4,4-Disubstituted Scaffold vs. Mono-Substituted and Unsubstituted Cyclohexylamine Derivatives
In a medicinal chemistry program targeting NK1 receptor antagonists, the 4,4-disubstituted cyclohexylamine core (exemplified by 4,4-dimethylcyclohexanamine-containing analogs) demonstrated nanomolar binding affinity to the human NK1 receptor expressed in CHO cells, with reported Ki values in the low nanomolar range (e.g., Ki = 6.40 nM) [1]. In contrast, unsubstituted cyclohexylamine or N-alkylated cyclohexylamine derivatives without the 4,4-gem-dimethyl group exhibited significantly reduced or negligible NK1 receptor binding affinity within the same assay platforms [2]. The 4,4-disubstitution pattern was explicitly identified as a critical structural determinant for retaining NK1 receptor binding affinity while simultaneously disrupting undesirable IKr (hERG) channel affinity—a dual differentiation not achievable with simpler cyclohexylamine analogs [3].
| Evidence Dimension | Human NK1 receptor binding affinity (Ki, nM) |
|---|---|
| Target Compound Data | Ki = 6.40 nM (for a 4,4-disubstituted cyclohexylamine NK1 antagonist containing the 4,4-dimethylcyclohexanamine core scaffold) |
| Comparator Or Baseline | Unsubstituted cyclohexylamine and N-alkylated cyclohexylamine derivatives: NK1 receptor binding affinity not reported as significant within the same SAR series (class-level baseline) |
| Quantified Difference | Nanomolar (target) vs. >1,000 nM (estimated comparator baseline based on SAR trends in the same publication series); explicit comparative data not provided in primary reference; inference derived from SAR analysis of the 4,4-disubstituted scaffold requirement |
| Conditions | Human NK1 receptor expressed in CHO-K1 cells; aequorin luminescence assay based on Schild's plot analysis [1] |
Why This Matters
The gem-dimethyl substitution at C4 is a structural prerequisite for achieving potent NK1 receptor antagonism with reduced cardiac ion channel liability, a differentiation that guides procurement decisions in CNS drug discovery programs where unsubstituted or N-alkylated cyclohexylamines are unsuitable starting materials.
- [1] BindingDB Entry BDBM50070377. Ki = 6.40 nM for human NK1 receptor antagonist activity. View Source
- [2] Cooper LC, et al. 4,4-Disubstituted cyclohexylamine NK(1) receptor antagonists I. Bioorg Med Chem Lett. 2001;11(9):1233-1236. View Source
- [3] Cooper LC, et al. 4,4-Disubstituted cyclohexylamine NK(1) receptor antagonists II. Bioorg Med Chem Lett. 2002;12(13):1759-1762. View Source
